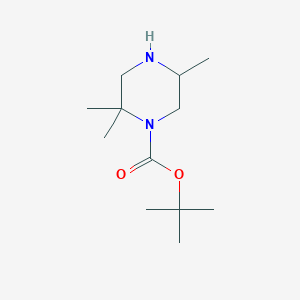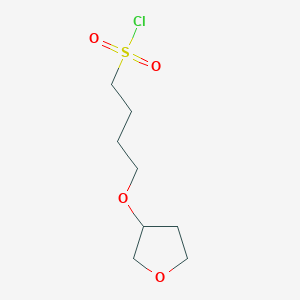![molecular formula C19H36N4O2 B13573329 Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a bipiperidine structure. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-(piperazin-1-yl)acetate with a suitable bipiperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like cesium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
- tert-Butyl (piperazin-1-yl)acetate
- tert-Butyl 4-(piperazin-1-yl)benzoate
Comparison: tert-Butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C19H36N4O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-piperazin-1-ylpiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H36N4O2/c1-19(2,3)25-18(24)23-12-6-16(7-13-23)21-10-4-17(5-11-21)22-14-8-20-9-15-22/h16-17,20H,4-15H2,1-3H3 |
InChI Key |
SWZRLOCZPJXVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


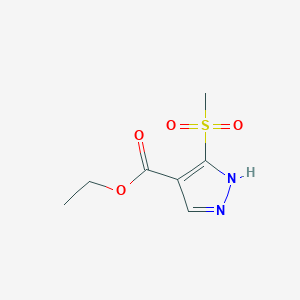
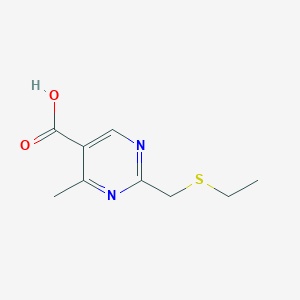


![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
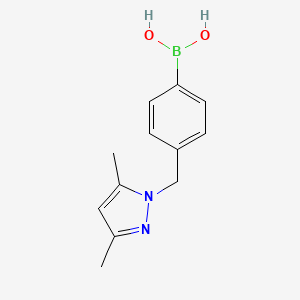
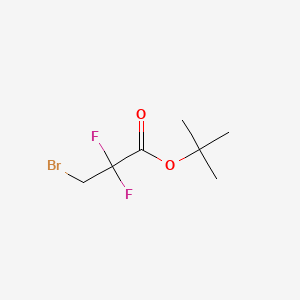

![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)
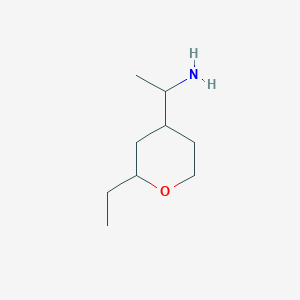
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
